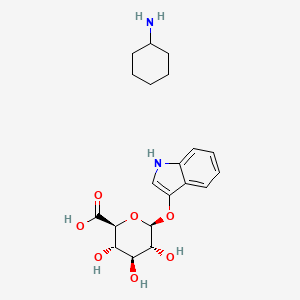

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Description

The exact mass of the compound Indoxylbeta-D-glucuronidecyclohexylammoniumsalt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Indolyl--D-glucuronideCyclohexylammoniumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Indolyl--D-glucuronideCyclohexylammoniumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIPNZMTCTUCAX-CYRSAHDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216971-58-3 | |

| Record name | β-D-Glucopyranosiduronic acid, 1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216971-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: 3-Indolyl-β-D-glucuronide Cyclohexylammonium Salt

The following technical guide details the properties, mechanism, and application of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt (IBDG-CHA).

This document is structured for researchers requiring high-fidelity data for assay development, specifically in microbiology (E. coli detection) and plant molecular biology (GUS reporter systems).

A High-Purity Chromogenic Substrate for β-Glucuronidase (GUS) Detection

Part 1: Executive Summary

3-Indolyl-β-D-glucuronide cyclohexylammonium salt (IBDG-CHA) is a chromogenic substrate used to detect the activity of

While X-Gluc is often preferred for histological localization due to the lower diffusion rate of chloro-bromo-indigo, IBDG remains a critical tool for high-throughput microbiological screening (e.g., E. coli enumeration) where cost-efficiency and distinct blue coloration are required. The cyclohexylammonium (CHA) counterion is selected over sodium or free acid forms to enhance hydrolytic stability and crystallinity during storage.

Part 2: Chemical & Physical Profile

Identity & Properties

The CHA salt form ensures the molecule remains stable against spontaneous hydrolysis and oxidation until solubilized for experimental use.

| Property | Specification |

| Systematic Name | 3-Indolyl-β-D-glucopyranosiduronic acid cyclohexylammonium salt |

| Common Acronyms | IBDG-CHA, Indoxyl-Gluc CHA |

| CAS Number | 216971-58-3 |

| Molecular Formula | |

| Molecular Weight | 408.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in cold water (requires warming or co-solvent) |

| Storage | -20°C, desiccated, protected from light (hygroscopic and photosensitive) |

Substrate Comparison

Selection of IBDG versus other GUS substrates depends on the required readout and spatial resolution.

| Substrate | Cleavage Product | Color/Readout | Diffusion Risk | Primary Use |

| IBDG-CHA | Indigo | Deep Blue | Moderate | E. coli plating, cost-sensitive screens |

| X-Gluc | 5,5'-Br-4,4'-Cl-Indigo | Teal / Blue-Green | Low (High precision) | Plant histology, precise localization |

| Magenta-Gluc | 5,5'-Br-6,6'-Cl-Indigo | Magenta / Red | Low | Double staining (contrast with blue) |

| MUG | 4-Methylumbelliferone | Fluorescent (UV) | High (Soluble) | Quantitative liquid assays |

Part 3: Mechanistic Principles

The utility of IBDG relies on a two-step reaction: enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Hydrolysis: The enzyme

-glucuronidase (encoded by uidA in E. coli or gusA in plants) hydrolyzes the glycosidic bond between the indole ring and the glucuronic acid moiety. -

Spontaneous Oxidation: The released 3-indoxyl intermediate is unstable. In the presence of atmospheric oxygen, it forms a radical that dimerizes to produce Indigo (Indigotin), an insoluble blue precipitate.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the colorless substrate into the blue chromophore.

Figure 1: The enzymatic hydrolysis of IBDG by GUS yields unstable indoxyl, which dimerizes to form the insoluble indigo pigment.

Part 4: Experimental Protocols

Stock Solution Preparation

The cyclohexylammonium salt is less water-soluble than sodium salts. Preparation in an organic solvent is recommended to prevent precipitation during media mixing.

Reagents:

-

IBDG-CHA Powder

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) - Molecular Biology Grade

Protocol:

-

Weigh 100 mg of IBDG-CHA.

-

Dissolve in 1.0 mL of DMSO/DMF to create a 100 mg/mL stock solution.

-

Vortex until completely dissolved.

-

Sterilization: Do not autoclave the stock. Filter sterilize (0.2 µm PTFE filter) if necessary, though DMSO is bacteriostatic.

-

Storage: Aliquot into light-tight tubes and store at -20°C. Stable for 6–12 months.

Microbiological Media (E. coli Detection)

This protocol describes the preparation of selective agar (e.g., modified MacConkey or LB) for identifying GUS-positive E. coli.

Target Concentration: 50–100 µg/mL in final media.

-

Prepare 1 L of agar base (e.g., LB Agar or TBX medium base) and autoclave at 121°C for 15 minutes.

-

Cool the media to 50°C in a water bath. Critical: Adding substrate to boiling media may degrade the indole moiety.

-

Add 1.0 mL of the 100 mg/mL IBDG-CHA stock solution to the 1 L of molten agar (Final Conc: 100 µg/mL).

-

(Optional) Add IPTG (0.1 mM final) if the GUS gene is under lac promoter control.

-

Mix gently to avoid bubbles and pour into Petri dishes.

-

Store plates at 4°C in the dark.

Results Interpretation:

-

GUS(+) Colonies (E. coli): Deep blue colonies.[1]

-

GUS(-) Colonies (Salmonella, etc.): White/Colorless colonies (unless other indicators are present).

Plant Tissue Staining (Reporter Assay)

While X-Gluc is standard, IBDG can be used for general expression checks where localization precision is secondary to cost.

-

Fixation: Incubate tissue in 90% acetone on ice for 20 mins (permeabilizes tissue). Rinse 3x with buffer.

-

Staining Buffer:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

0.5 mM Potassium Ferrocyanide (Oxidation catalyst)

-

0.5 mM Potassium Ferricyanide (Oxidation catalyst)

-

0.1% Triton X-100

-

1 mM IBDG-CHA (diluted from stock)

-

-

Incubation: Submerge tissue in Staining Buffer. Vacuum infiltrate for 5 mins. Incubate at 37°C for 2–12 hours.

-

Clearing: Remove chlorophyll by washing in 70% ethanol.

-

Observation: Blue staining indicates GUS activity.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Coloration | Insufficient oxidation | Add Ferri/Ferrocyanide (0.5 mM) to catalyze dimerization. Ensure aerobic conditions. |

| Precipitate in Media | Substrate shock | Dilute the DMSO stock into a small volume of warm buffer before adding to the bulk agar. |

| Background Blue | Endogenous GUS | Maintain pH at 7.0 (bacterial GUS optimum). Plant endogenous GUS is acidic; avoid pH < 5.0. |

| "Fuzzy" Colonies | Indigo diffusion | The unsubstituted indigo diffuses more than halogenated analogs. Switch to X-Gluc if colony isolation is critical. |

Part 6: References

-

Restaino, L., Frampton, E. W., & Lyon, R. H. (1990).[2] Use of the Chromogenic Substrate 5-Bromo-4-Chloro-3-Indolyl-B-D-Glucuronide (X-GLUC) for Enumerating Escherichia coli in 24 H from Ground Beef.[2] Journal of Food Protection, 53(6), 508-510.[2] (Contextual comparison of indolyl substrates).

-

Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. EMBO Journal, 6(13), 3901–3907. (Foundational GUS reporter mechanism).

Sources

A Technical Guide to the Mechanism and Application of 3-Indolyl-β-D-glucuronide (X-Gluc)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Indolyl-β-D-glucuronide, commonly known as X-Gluc, is a powerful chromogenic substrate indispensable for the sensitive detection of β-glucuronidase (GUS) activity. Its mechanism relies on a two-step reaction cascade: initial enzymatic cleavage by GUS releases a soluble indoxyl intermediate, which then undergoes rapid oxidative dimerization to form a vibrant, insoluble blue indigo precipitate. This localized colorimetric signal provides a robust method for identifying GUS-positive cells and tissues. This guide provides an in-depth exploration of this mechanism, details its critical applications in microbiology and molecular biology, presents validated experimental protocols, and offers expert insights into assay optimization and troubleshooting.

The Central Role of β-Glucuronidase and Reporter Substrates

β-glucuronidases are glycoside hydrolase enzymes that cleave terminal β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. These enzymes are found across biological kingdoms, from bacteria to mammals. In Escherichia coli, the enzyme, encoded by the uidA gene, serves as a highly specific and reliable marker, with 90-95% of strains expressing it.[1][2] In mammals, β-glucuronidase is involved in the metabolism of endogenous and xenobiotic compounds, including the processing of drug-glucuronide conjugates in the liver.[3]

The utility of β-glucuronidase as a biological marker is harnessed through chromogenic substrates like 3-Indolyl-β-D-glucuronide (X-Gluc).[4] These molecules are engineered to be colorless and soluble until acted upon by the enzyme, whereupon they release a colored, insoluble product, providing a direct visual readout of enzyme location and activity.

Core Mechanism of Action: From Soluble Substrate to Insoluble Pigment

The conversion of the soluble X-Gluc substrate into a stable, blue precipitate is a sequential two-step process involving both enzymatic and chemical reactions.

Step 1: Enzymatic Hydrolysis

The process is initiated by the β-glucuronidase enzyme, which recognizes and binds to the glucuronic acid moiety of the X-Gluc molecule. The enzyme catalyzes the hydrolytic cleavage of the β-glycosidic bond, releasing D-glucuronic acid and a colorless, soluble intermediate, 3-indoxyl.[5] In the widely used substrate variant, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide, the resulting intermediate is 5-bromo-4-chloro-3-indoxyl.

Step 2: Spontaneous Oxidative Dimerization

The liberated indoxyl intermediate is unstable. In the presence of oxygen, it undergoes spontaneous oxidation and dimerization.[6] Two molecules of the indoxyl derivative combine to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate.[5][7] It is this final indigo dye product that provides the localized, visible signal at the site of enzyme activity.

The Role of Accelerants in Histochemical Assays

While the oxidative dimerization can occur spontaneously with atmospheric oxygen, the reaction can be slow and the diffusion of the intermediate can lead to poorly localized signals. To counteract this, histochemical staining buffers often include an oxidation catalyst, typically a mixture of potassium ferricyanide and potassium ferrocyanide.[5][8] This redox couple facilitates the rapid and efficient conversion of the indoxyl intermediate to the final indigo dye, ensuring the blue precipitate forms immediately at the site of enzymatic activity, thereby improving the spatial resolution of the assay.[5]

Physicochemical and Kinetic Properties

Effective assay design requires a clear understanding of the substrate's properties and the enzyme's kinetics. While specific values can vary with experimental conditions, the following table provides a summary of key parameters.

| Property | Value / Range | Source |

| Substrate (X-Gluc CHA Salt) | ||

| Molecular Formula | C₁₄H₁₅NO₇ · C₆H₁₃N | [9] |

| Molecular Weight | 408.45 g/mol | [9] |

| Solubility | Soluble in DMF and DMSO | [10][11] |

| Storage | -20°C, protected from light and moisture | [12][13] |

| Enzyme Kinetics (E. coli β-Glucuronidase) | ||

| Optimal pH | 6.8 - 7.2 | [10][14] |

| Optimal Temperature | 37°C | [5][10] |

| Kₘ (with pNPG) | ~16.98 mM | [15] |

| Vₘₐₓ (with pNPG) | ~0.936 mM min⁻¹ | [15] |

| Kₘ (with X-Gluc) | ~23.32 mM | [15] |

| Vₘₐₓ (with X-Gluc) | ~0.814 mM min⁻¹ | [15] |

*Note: Kinetic parameters are highly dependent on the substrate and assay conditions. The values shown are from studies using para-nitrophenyl-β-D-glucuronide (pNPG) and X-Gluc, illustrating typical ranges.[15]

Applications & Validated Methodologies

The specificity and reliability of the X-Gluc system have led to its widespread adoption in several key scientific domains.

Microbiological Detection: A Gold Standard for E. coli Identification

The presence of β-glucuronidase is a defining characteristic of most E. coli strains, making it an ideal target for specific detection in food and water safety testing.[1][16][17] When X-Gluc is incorporated into a selective culture medium, GUS-positive E. coli colonies hydrolyze the substrate, resulting in the formation of distinct blue colonies that are easily enumerated.[18]

Protocol 4.1.1: Detection of E. coli in Liquid Media

-

Causality: This protocol provides a presence/absence test. Lauryl Tryptose Broth selects for coliforms while X-Gluc specifically identifies E. coli through the blue color change.

-

Prepare Medium: Prepare Lauryl Tryptose Broth according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

-

Add Substrate: Add a sterile stock solution of X-Gluc (typically dissolved in DMF) to the cooled medium to a final concentration of 50-100 µg/mL.[11] Mix gently.

-

Inoculation: Add the water sample to the broth at the desired dilution (e.g., 1 mL sample to 9 mL broth).

-

Incubation: Incubate tubes at 35-37°C for 24 hours.[11]

-

Interpretation: A distinct blue color in the medium indicates the presence of β-glucuronidase-positive E. coli.

Molecular Biology: The GUS Reporter System for Gene Expression Analysis

In plant science and molecular biology, the E. coli uidA gene (GUS) is one of the most widely used reporter genes.[19][20][21] A gene of interest's promoter can be fused to the GUS coding sequence. When this construct is introduced into an organism, the expression pattern of the target gene can be visualized by staining for GUS activity with X-Gluc.[22][23][24] This histochemical assay reveals the spatial and temporal patterns of gene expression within tissues and whole organisms.[23]

Protocol 4.2.1: Histochemical GUS Staining of Plant Tissue

-

Causality: This protocol is designed to fix the tissue, permeate the cells with the substrate, and facilitate the enzymatic reaction while preserving tissue morphology. Acetone fixation permeabilizes cell membranes and aids in chlorophyll removal.[19][20] The buffer maintains optimal pH, EDTA chelates divalent cations that can inhibit GUS, and Triton X-100 acts as a detergent to further improve substrate penetration.[25] Ferricyanide/ferrocyanide accelerates the dye formation for sharp localization.[5]

-

Fixation (Optional but Recommended): Immerse plant tissue in ice-cold 90% acetone for 20-60 minutes.[10] This step improves substrate penetration, especially in dense tissues.[19][20]

-

Rinsing: Remove the fixative and rinse the tissue with 50 mM sodium phosphate buffer (pH 7.0).

-

Staining Solution Preparation: Prepare the staining solution fresh. For 10 mL:

-

1 mL of 0.5 M Sodium Phosphate Buffer, pH 7.0

-

0.2 mL of 0.5 M EDTA, pH 8.0

-

0.1 mL of 10% Triton X-100

-

0.5 mL of 100 mM Potassium Ferricyanide

-

0.5 mL of 100 mM Potassium Ferrocyanide

-

100 µL of a 100 mM X-Gluc stock solution (dissolved in N,N-dimethylformamide)[10]

-

7.6 mL of sterile water

-

-

Infiltration & Incubation: Submerge the tissue completely in the staining solution. Apply a brief vacuum infiltration to ensure the solution penetrates the tissue.[10] Incubate at 37°C for 2 to 24 hours, depending on the strength of the promoter being studied.[5]

-

Destaining: Remove the staining solution and replace it with 70% ethanol. Change the ethanol several times over 24-48 hours to remove chlorophyll and reveal the blue staining pattern.[5][10]

-

Visualization: Observe the tissue under a dissecting or compound microscope.

Drug Development: Probing Glucuronide Metabolism

Glucuronidation is a critical Phase II metabolic pathway for many drugs, converting them into more water-soluble forms for excretion.[26][27] The activity of mammalian β-glucuronidase can reverse this process, a mechanism of interest in drug disposition and enterohepatic recirculation. X-Gluc and other indolyl-glucuronides can be used as tool compounds in several ways:

-

Enzyme Characterization: Serve as a substrate to measure the activity of purified β-glucuronidase or activity in liver microsomes.[3]

-

Inhibitor Screening: Used in high-throughput screens to identify compounds that inhibit β-glucuronidase, which may be relevant for modulating the metabolism of co-administered drugs.

-

ADC Linker Technology: In the field of Antibody-Drug Conjugates (ADCs), β-glucuronide linkers are employed. These linkers are stable in the bloodstream but are cleaved by lysosomal β-glucuronidase inside cancer cells, releasing the cytotoxic payload specifically at the target site.[]

Assay Design and Troubleshooting

-

Substrate Solubility: X-Gluc is poorly soluble in water. A stock solution should be prepared in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high concentration (e.g., 50-100 mM) and stored at -20°C.[10][11] The stock solution should be added to the aqueous buffer immediately before use.

-

Endogenous GUS Activity: While rare in plants and microbes other than E. coli, some organisms may exhibit endogenous β-glucuronidase activity. It is imperative to run a negative control (untransformed tissue or a known GUS-negative bacterial strain) to account for any background signal.

-

False Negatives: In histochemical staining, lack of a signal may not mean a lack of expression. Poor substrate penetration is a common cause.[19][20] Ensure tissue is adequately fixed and permeabilized. Including a detergent like Triton X-100 and performing vacuum infiltration can significantly improve results.[10][25]

-

Optimizing pH: E. coli β-glucuronidase has a neutral pH optimum (~6.8-7.2), whereas mammalian lysosomal β-glucuronidase has an acidic optimum (pH ~4.5-5.0).[29] Buffer pH should be optimized for the specific enzyme being assayed.

Conclusion

3-Indolyl-β-D-glucuronide is a versatile and robust chromogenic substrate that leverages a specific enzymatic reaction to produce a clear, localized visual signal. Its well-understood mechanism of action, involving enzymatic hydrolysis followed by oxidative dimerization, has made it an essential tool in microbiology for the rapid identification of E. coli and in molecular biology as a reporter system for analyzing gene expression. For drug development professionals, its principles are applied in studying drug metabolism and in the design of advanced therapeutic systems like ADCs. By understanding the core mechanism and optimizing experimental protocols, researchers can continue to reliably apply this powerful analytical tool to advance scientific discovery.

References

-

X-GLUC Protocol. (n.d.). University of California, Davis. Retrieved from [Link]

-

O'Malley, R. C., & Mott, K. (2022). Fake news blues: A GUS staining protocol to reduce false-negative data. Plant Direct, 6(2), e378. Retrieved from [Link]

-

O'Malley, R. C., & Mott, K. (2022). Fake news blues: A GUS staining protocol to reduce false-negative data. Plant Direct, 6(2), e378. Retrieved from [Link]

-

Wikipedia. (2023). GUS reporter system. Retrieved from [Link]

-

Histochemical GUS assay. (n.d.). Michigan State University. Retrieved from [Link]

-

Gilbert, J., & Cooke, D. T. (2001). Indoxyl Derivatives In Woad In Relation To Medieval Indigo Production. Dyes in History and Archaeology, 17, 24-30. Retrieved from [Link]

-

Caruso, G., Lazzara, R., & Lo Giudice, R. (2017). β-glucuronidase activity determination as an indirect estimate of Escherichia coli: development of a miniaturized assay and its application to seawater samples. Rendiconti Lincei, 28(Suppl 1), 1-8. Retrieved from [Link]

-

X-Gluc DIRECT. (n.d.). Gus Assay Protocol. Retrieved from [Link]

-

Samoshin, V. V., et al. (2023). Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. Molecules, 28(10), 4143. Retrieved from [Link]

-

Scribd. (n.d.). X-Gluc Histochemical Staining Protocol. Retrieved from [Link]

-

Bitesize Bio. (2025, May 20). Benefits of the GUS Gene Reporter System in Plants. Retrieved from [Link]

-

Ohta, S., et al. (2007). GUS/Luciferase Fusion Reporter for Plant Gene Trapping and for Assay of Promoter Activity with Luciferin-Dependent Control of the Reporter Protein Stability. Plant and Cell Physiology, 48(10), 1434-1441. Retrieved from [Link]

-

Gricaj, L., et al. (2021). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. Catalysts, 11(12), 1499. Retrieved from [Link]

-

Zelentskii, A. M., et al. (1970). The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides. Russian Chemical Bulletin, 19(11), 2387-2391. Retrieved from [Link]

-

Mudunkothge, J. S., Hancock, C. N., & Kausch, A. P. (2023). The GUS Reporter System in Flower Development Studies. In Methods in Molecular Biology (Vol. 2680, pp. 165-182). Springer. Retrieved from [Link]

-

Wikipedia. (2024). Indigo dye. Retrieved from [Link]

-

Clark, D. L., et al. (1991). Evaluation of beta-glucuronidase assay for the detection of Escherichia coli from environmental waters. Applied and Environmental Microbiology, 57(5), 1529-1534. Retrieved from [Link]

-

Tebubio. (n.d.). 3-Indolyl-β-D-glucuronide - 100 mg. Retrieved from [Link]

-

Rice, E. W., Allen, M. J., & Edberg, S. C. (1990). Efficacy of beta-glucuronidase assay for identification of Escherichia coli by the defined-substrate technology. Applied and Environmental Microbiology, 56(5), 1203-1205. Retrieved from [Link]

-

Kumar, S., & Kumar, V. (2018). Characterization of Transformed Plants by GUS Assay. Methods in Molecular Biology, 1864, 259-266. Retrieved from [Link]

-

Rice, E. W., Allen, M. J., & Edberg, S. C. (1990). Efficacy of beta-glucuronidase assay for identification of Escherichia coli by the defined-substrate technology. Applied and Environmental Microbiology, 56(5), 1203-1205. Retrieved from [Link]

-

Clark, D. L., et al. (1991). Evaluation of β-glucuronidase assay for the detection of Escherichia coli from environmental waters. Canadian Journal of Microbiology, 37(8), 593-597. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic reaction of the b-glucuronidase using X-Gluc as a substrate. Retrieved from [Link]

-

De Rybel, B., et al. (2015). Facile high-throughput forward chemical genetic screening by in situ monitoring of glucuronidase-based reporter gene expression in Arabidopsis thaliana. Frontiers in Plant Science, 6, 36. Retrieved from [Link]

-

Paigen, K., et al. (1981). Genetic determination of kinetic parameters in beta-glucuronidase induction by androgen. Journal of Biological Chemistry, 256(6), 3177-3183. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic parameters of active compounds against β-glucuronidase. Retrieved from [Link]

-

Gardner, T. S. (2018). Kinetics of glycosyl hydrolase family 2 beta-glucuronidases. ECI Digital Archives. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 3-INDOLYL β-D-GLUCURONIDE CYCLOHEXYLAMMONIUM SALT. Retrieved from [Link]

-

Inalco Pharmaceuticals. (n.d.). 5-Bromo-4-chloro-3-indolyl-β-D-Glucuronide, Sodium Salt. Retrieved from [Link]

-

Manafi, M., & Ossmer, R. (1993). Indoxyl-β-D-glucuronide, a novel chromogenic reagent for the specific detection and enumeration of Escherichia coli in environmental samples. Water Science and Technology, 27(3-4), 227-231. Retrieved from [Link]

-

Liu, Y., & Hu, M. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 10(2), 72-88. Retrieved from [Link]

-

de Wildt, S. N., et al. (1999). Glucuronidation in humans. Drug Metabolism Reviews, 31(4), 839-869. Retrieved from [Link]

-

Wikipedia. (2023). Glucuronidation. Retrieved from [Link]

-

Samoshin, V. V., et al. (2023). Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. Molecules, 28(10), 4143. Retrieved from [Link]

-

Inalco Pharmaceuticals. (n.d.). 6-Chloro-3-indolyl-β-D-Glucuronide, cyclohexylammonium Salt. Retrieved from [Link]

-

Tebubio. (n.d.). 3-Indolyl-β-D-glucuronide - 25 mg. Retrieved from [Link]

Sources

- 1. biolscigroup.us [biolscigroup.us]

- 2. Efficacy of beta-glucuronidase assay for identification of Escherichia coli by the defined-substrate technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. covachem.com [covachem.com]

- 4. tebubio.com [tebubio.com]

- 5. x-gluc.com [x-gluc.com]

- 6. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. microscopy.tamu.edu [microscopy.tamu.edu]

- 9. 3-INDOLYL β-D-GLUCURONIDE CYCLOHEXYLAMMONIUM SALT | 216971-58-3 | INDOFINE Chemical Company [indofinechemical.com]

- 10. cas.miamioh.edu [cas.miamioh.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. inalcopharm.com [inalcopharm.com]

- 13. inalcopharm.com [inalcopharm.com]

- 14. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of beta-glucuronidase assay for the detection of Escherichia coli from environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Fake news blues: A GUS staining protocol to reduce false-negative data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GUS reporter system - Wikipedia [en.wikipedia.org]

- 22. bitesizebio.com [bitesizebio.com]

- 23. The GUS Reporter System in Flower Development Studies | Springer Nature Experiments [experiments.springernature.com]

- 24. Characterization of Transformed Plants by GUS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Facile high-throughput forward chemical genetic screening by in situ monitoring of glucuronidase-based reporter gene expression in Arabidopsis thaliana [frontiersin.org]

- 26. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glucuronidation - Wikipedia [en.wikipedia.org]

- 29. bioassaysys.com [bioassaysys.com]

The Architect’s Guide to the GUS Assay: Precision Localization Using X-Gluc

Executive Summary

The

This guide moves beyond basic recipe adherence. It deconstructs the biochemical kinetics, oxidation-reduction potentials, and tissue-specific variables that dictate whether your assay yields publication-quality cellular resolution or a diffuse, uninterpretable blue smear.

Part 1: The Biochemical Engine

To master the GUS assay, one must understand that it is a two-step reaction: an enzymatic hydrolysis followed by a chemical oxidation . The failure of most experiments occurs not in the first step, but in the mismanagement of the second.

The Reaction Mechanism

-

Hydrolysis (The Biocatalytic Step): The uidA-encoded GUS enzyme (E.C. 3.2.1.31) hydrolyzes the

-glycosidic bond of the colorless X-Gluc substrate. This releases D-glucuronic acid and the unstable intermediate 5-bromo-4-chloro-indoxyl . -

Oxidative Dimerization (The Chemical Step): Two molecules of the indoxyl intermediate undergo oxidation (facilitated by atmospheric oxygen and catalysts) to form 5,5'-dibromo-4,4'-dichloro-indigo (Cl-Br-Indigo). This stable, insoluble blue precipitate marks the site of enzyme activity.

Visualization of the Pathway

The following diagram illustrates the critical transition from soluble substrate to insoluble marker.

Figure 1: The conversion of X-Gluc to Chloro-Bromo-Indigo requires both enzymatic cleavage and oxidative dimerization.[2]

Part 2: Strategic Experimental Design

The Critical Role of the Ferro/Ferricyanide Couple

Many protocols treat potassium ferrocyanide and ferricyanide as optional additives. In high-precision histochemistry, they are mandatory .

-

Function: They act as an oxidation catalyst to accelerate the dimerization of the indoxyl intermediate.[2]

-

The "Diffusion Problem": If the dimerization is too slow, the soluble indoxyl intermediate diffuses away from the cell containing the GUS enzyme before it precipitates. This results in "bleeding" or false localization.

-

Optimization: A standard concentration is 0.5 mM to 5 mM.

-

High Precision (Intracellular): Use higher concentrations (2–5 mM) to force rapid precipitation, though this may reduce overall sensitivity.

-

High Sensitivity (Weak Promoters): Use lower concentrations (0.5–1 mM) to allow more time for signal accumulation, accepting slight diffusion risks.

-

Construct and Control Strategy

| Component | Purpose | Recommendation |

| Promoterless uidA | Negative Control | Essential to rule out background staining or "leaky" transformation. |

| CaMV 35S::GUS | Positive Control | Constitutive, high-expression control to verify reagent efficacy. |

| Intron-GUS | Specificity | Use uidA containing a plant intron (e.g., pCAMBIA vectors) to prevent expression in Agrobacterium, ensuring blue stain is plant-derived. |

Part 3: Master Protocol (Histochemical Staining)

This protocol is optimized for Arabidopsis and Nicotiana, but adaptable for other tissues.

Reagent Preparation

GUS Staining Buffer (100 mL):

-

Base: 100 mM Sodium Phosphate Buffer (pH 7.0)

-

Catalyst: 10 mM EDTA (Chelates cations that inhibit GUS)

-

Surfactant: 0.1% Triton X-100 (Enhances substrate penetration)

-

Oxidants: 1.0 mM Potassium Ferrocyanide + 1.0 mM Potassium Ferricyanide

-

Substrate: 1.0 mM X-Gluc (Dissolve 50 mg X-Gluc in 500 µL DMSO first, then add to buffer).

Note: Store X-Gluc stock in DMSO at -20°C. Add to buffer immediately before use.

Step-by-Step Workflow

Figure 2: The optimized workflow emphasizes vacuum infiltration and clearing for high-contrast results.

Detailed Methodology

-

Harvest & Fixation: Collect tissue. For delicate localization, fix in 90% acetone for 20-30 minutes at -20°C. This preserves cellular structure without denaturing the GUS enzyme (which is robust but not invincible).

-

Rinse: Wash tissue 2x with 100 mM Sodium Phosphate Buffer to remove fixative.

-

Infiltration (The Failure Point): Immerse tissue in GUS Staining Buffer . Place in a vacuum desiccator and apply vacuum (15-20 inHg) for 10-15 minutes. Release vacuum slowly.

-

Why? Plant tissue is full of air pockets. Without vacuum, the hydrophobic X-Gluc cannot reach the cells.

-

-

Incubation: Incubate at 37°C in the dark.

-

Time: Check at 1 hour (strong promoters). Incubate overnight (up to 16h) for weak promoters.

-

Caution: Over-incubation (>24h) leads to background noise.

-

-

Clearing: Remove staining buffer.[3] Replace with 70% ethanol.[2] Incubate at room temperature (or 37°C) until tissue is white and chlorophyll is removed.[2] This contrast is vital for photography.

Part 4: Troubleshooting & Critical Parameters

Endogenous GUS Activity (False Positives)

Some plants (e.g., Solanaceae, pollen) and fungi have endogenous GUS-like activity.

-

Diagnosis: Blue staining in non-transformed (Wild Type) controls.

-

Solution 1 (pH Control): Bacterial GUS (E. coli) is active at pH 7.0–8.0. Plant endogenous GUS is typically acidic (pH 4.0–5.0). Maintain buffer pH strictly at 7.0.

-

Solution 2 (Methanol): Adding 20% methanol to the staining buffer can inhibit endogenous GUS while sparing the E. coli enzyme.

Weak or No Staining (False Negatives)

-

Oxidation Issue: If the buffer turns blue but the tissue is white, the intermediate leaked out before precipitating. Increase Ferri/Ferrocyanide concentration.

-

Penetration Issue: If only cut edges stain, infiltration was insufficient. Increase vacuum time or add slightly more Triton X-100 (up to 0.2%).

References

-

Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants.[4][5][6] The EMBO Journal, 6(13), 3901–3907.[4] Link

-

Jefferson, R. A. (1989). The GUS reporter gene system.[7][8] Nature, 342, 837–838.[8] Link

-

GoldBio. (n.d.). GUS Staining Protocol and Troubleshooting. Gold Biotechnology.[7] Link

-

Sigma-Aldrich. (n.d.). beta-Glucuronidase Reporter Gene Staining Kit Technical Bulletin. Merck KGaA. Link

-

Thermo Fisher Scientific. (n.d.). GUS Assay for Plant Tissue. Thermo Fisher Scientific. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. x-gluc.com [x-gluc.com]

- 3. GUS Gene Assay [cas.miamioh.edu]

- 4. R. A. Jefferson, T. A. Kavanagh and M. W. Bevan, “GUS Fusions Beta-Glucuronidase as a Sensitive and Versatile Gene Fusion Marker in Higher Plants,” The EMBO Journal, Vol. 6, No. 13, 1987, pp. 3901-3907. - References - Scientific Research Publishing [scirp.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. scribd.com [scribd.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The GUS reporter gene system - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Chemical Properties and Application Logic of X-Gluc Cyclohexylammonium Salt

Content Type: Technical Guide / Whitepaper Subject: 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt (X-Gluc CHA) CAS: 114162-64-0[1]

Executive Summary

In the landscape of molecular reporter systems, X-Gluc cyclohexylammonium salt (X-Gluc CHA) stands as the definitive chromogenic substrate for

This guide analyzes the physicochemical properties of X-Gluc CHA, delineates the reaction kinetics governing its use, and provides a self-validating protocol for histological and bacteriological applications.

Physicochemical Profile

The CHA salt form modifies the hydrophobicity of the X-Gluc molecule, rendering it less hygroscopic than its sodium counterpart. This structural nuance is the primary driver for its enhanced shelf-life stability.[1]

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide, cyclohexylammonium salt |

| Formula | |

| Molecular Weight | 521.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Primary) | Soluble in DMF and DMSO (up to 20 mg/mL) |

| Solubility (Secondary) | Sparingly soluble in water/buffer (requires pre-dissolution in organic solvent) |

| Stability (Solid) | >4 years at -20°C (Desiccated) |

| Stability (Solution) | Stable in DMF/DMSO at -20°C for months; Unstable in aqueous buffer (>24h) |

| Absorbance Max | 234 nm (substrate); 615 nm (precipitate) |

Mechanistic Action: The GUS Reporter System

The utility of X-Gluc relies on a two-step reaction: enzymatic hydrolysis followed by oxidative dimerization.[2] Understanding this mechanism is critical for troubleshooting "fuzzy" localization or weak signals.

Reaction Pathway

-

Hydrolysis: The uidA gene product (

-glucuronidase) cleaves the glycosidic bond between the glucuronic acid moiety and the indoxyl core.[3] -

Transient Intermediate: This releases 5-bromo-4-chloro-3-indoxyl, a soluble and colorless monomer.[1]

-

Oxidative Dimerization: Two indoxyl monomers undergo oxidation (catalyzed by atmospheric oxygen or chemical oxidants) to form 5,5'-dibromo-4,4'-dichloro-indigo, a highly insoluble, deep blue precipitate.[1]

Critical Insight: If the oxidation step is too slow, the soluble indoxyl intermediate diffuses away from the enzyme site before precipitating. This causes "bleeding" of the signal. Therefore, oxidation catalysts (ferri/ferrocyanide) are essential for precise localization.[1]

Figure 1: The enzymatic hydrolysis and oxidative precipitation pathway of X-Gluc.

Comparative Analysis: CHA Salt vs. Sodium Salt

Researchers often default to the sodium salt for ease of use, but the CHA salt offers distinct advantages for rigorous analytical chemistry.

| Feature | X-Gluc CHA Salt | X-Gluc Sodium Salt |

| Hygroscopicity | Low. The hydrophobic cyclohexylammonium counterion repels moisture.[1] | High. Absorbs atmospheric water, leading to spontaneous hydrolysis. |

| Purity & Stability | Superior. Remains stable for years if desiccated. | Moderate. Prone to turning pink/red (oxidation) if improperly stored.[1] |

| Solvent Requirement | Requires DMF or DMSO for stock solution. | Can dissolve directly in water (though not recommended for storage).[1][4] |

| Application | Ideal for quantitative assays and long-term stock storage.[1] | Suitable for rapid, immediate-use qualitative screening.[1] |

Expert Verdict: For reproducible stock solutions that maintain titer over months, X-Gluc CHA is the mandatory choice. The requirement for DMF/DMSO is a feature, not a bug, as these solvents are bacteriostatic and prevent premature hydrolysis.

Experimental Protocol: High-Fidelity GUS Staining

This protocol is designed for plant tissue but is adaptable for bacterial colonies. It prioritizes signal localization and artifact reduction.

Stock Solution Preparation (20 mg/mL)

-

Reagent: X-Gluc CHA (100 mg).[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][5] Note: DMF is preferred for tissue penetration; DMSO is preferred if toxicity is a concern.[1]

-

Method:

-

Weigh 100 mg of X-Gluc CHA in a light-protected tube.

-

Add 5.0 mL of DMF. Vortex until fully dissolved.[5]

-

Validation: Solution must be colorless to pale yellow. A pink tint indicates oxidation; discard if quantitative accuracy is required.

-

Storage: Aliquot and store at -20°C. Stable for 6-12 months.

-

Staining Solution Formulation

Prepare fresh. Final concentration: 1 mM X-Gluc .

| Component | Concentration | Function |

| Sodium Phosphate Buffer (pH 7.[1][4]0) | 50 - 100 mM | Maintains physiological pH for enzyme activity.[1] |

| EDTA | 10 mM | Chelates divalent cations; inhibits endogenous nucleases. |

| Triton X-100 | 0.1% (v/v) | Surfactant; enhances substrate penetration into tissue.[1] |

| Potassium Ferricyanide ( | 0.5 - 5.0 mM | Oxidative catalyst; accelerates dimerization to prevent diffusion.[1] |

| Potassium Ferrocyanide ( | 0.5 - 5.0 mM | Oxidative catalyst; works in redox pair with Ferricyanide.[1] |

| X-Gluc Stock | Dilute to 1 mM | The substrate. |

Staining Workflow

This workflow uses vacuum infiltration to force the substrate into the tissue, overcoming the hydrophobic barrier of the cuticle.

Figure 2: Optimized workflow for GUS staining in plant tissue.

Troubleshooting & Optimization

Issue: "Fuzzy" or Diffuse Blue Staining

-

Cause: The indoxyl intermediate diffused before dimerizing.

-

Solution: Increase the concentration of the Ferri/Ferrocyanide catalyst (up to 5 mM). This forces rapid precipitation at the exact site of enzyme activity.

Issue: Tissue Turns Brown/Necrotic

-

Cause: Oxidative stress or phenol oxidation.

-

Solution: Add Ascorbic Acid or Polyvinylpyrrolidone (PVP) to the buffer to inhibit tissue browning. Ensure pH is strictly 7.0.

Issue: Weak Signal in Known Positives

-

Cause: Poor substrate penetration.

-

Solution: Extend vacuum infiltration time or increase Triton X-100 concentration to 0.5%. Ensure X-Gluc stock has not degraded (check for pink color).[1]

References

-

Cayman Chemical. (2022).[4] 5-bromo-4-chloro-3-indolyl-β-D-Glucuronide (cyclohexylammonium salt hydrate) Product Information. Link

-

Jefferson, R. A., et al. (1987).[1][6] "GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants."[1] EMBO Journal, 6(13), 3901–3907.[1] Link

-

GoldBio. (n.d.). X-Gluc (CHX Salt) Product Specifications and Storage. Link

-

Sigma-Aldrich. (2023).[1] 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt Product Information. Link[1]

-

Thermo Fisher Scientific. (2020).[7] X-Gluc (cyclohexylammonium salt) User Guide. Link

Sources

synthesis of 3-Indolyl-β-D-glucuronide for GUS assay

Technical Guide: Synthesis and Application of 3-Indolyl- -D-Glucuronide (IBG)

Executive Summary

3-Indolyl-

This guide details the chemical synthesis of IBG via the modified Koenigs-Knorr pathway, emphasizing the critical handling of the unstable indoxyl intermediate. It further provides a validated protocol for its application in GUS assays, grounded in the foundational methodology established by Jefferson (1987).

Part 1: The Chemical Rationale[1]

The utility of IBG rests on a specific enzymatic hydrolysis followed by a spontaneous oxidative dimerization. Understanding this mechanism is prerequisite to troubleshooting synthesis or assay failure.

Mechanism of Action

-

Hydrolysis: The enzyme

-glucuronidase cleaves the glycosidic bond at the C3 position of the indole ring. -

Release: This releases Glucuronic acid and Indoxyl (3-hydroxyindole).

-

Oxidation: Indoxyl is chemically unstable and undergoes rapid aerial oxidation to form the indoxyl radical.

-

Dimerization: Two radical species couple to form Indigo (Blue precipitate).

Reaction Pathway Diagram

Figure 1: The enzymatic hydrolysis and subsequent oxidative dimerization pathway of IBG.[1]

Part 2: Chemical Synthesis Protocol

Safety Warning: Indole derivatives are potent irritants. The glycosyl halides used are moisture-sensitive and lachrymators. Perform all steps in a fume hood.

Retrosynthetic Strategy

The most robust route involves the Koenigs-Knorr reaction . Direct glycosylation of indole is inefficient; therefore, we utilize Indoxyl Acetate as a stable precursor to generate the nucleophilic Indoxyl species in situ.

-

Glycosyl Donor: Methyl (tri-O-acetyl-

-D-glucopyranosyl bromide)uronate. -

Acceptor: Indoxyl (generated from Indoxyl Acetate).

-

Promoter: Silver Oxide (

) or Cadmium Carbonate (

Step-by-Step Synthesis

Step A: Preparation of the Glycosyl Donor

Target: Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-

-

Acetylation: Treat D-glucurono-6,3-lactone with methanol and catalytic NaOH to open the lactone and form the methyl ester.

-

Peracetylation: React the methyl ester with acetic anhydride (

) in pyridine to protect all hydroxyl groups, yielding the -

Bromination: Treat the pentaacetate with HBr in acetic acid (33%) at 0°C.

-

Critical Control: Monitor by TLC.[2] The reaction relies on the Anomeric Effect to stabilize the

-bromide product. -

Purification: Crystallize from ethanol. Store in a desiccator (highly moisture sensitive).

-

Step B: Coupling (The Modified Koenigs-Knorr)

Target: Methyl (3-indolyl-2,3,4-tri-O-acetyl-

This step requires strict exclusion of oxygen to prevent premature indoxyl oxidation.

-

Indoxyl Generation:

-

Dissolve Indoxyl Acetate (10 mmol) in dry acetone.

-

Add an equimolar amount of methanolic NaOH under a nitrogen atmosphere. Stir for 15 minutes to hydrolyze the acetate, generating the Indoxyl enolate.

-

-

Coupling:

-

Add Glycosyl Donor (Step A product, 12 mmol) dissolved in acetone to the reaction vessel.

-

Add the promoter: Silver Oxide (

) (freshly prepared, 15 mmol). -

Stir in the dark at room temperature for 24 hours.

-

-

Work-up:

-

Filter off silver salts through Celite.

-

Evaporate solvent under reduced pressure.

-

The residue contains the protected glycoside.

-

Step C: Deprotection and Salt Formation

Target: 3-Indolyl-

-

Saponification: Dissolve the protected intermediate in dry Methanol.

-

Hydrolysis: Add 2M NaOH (aqueous) dropwise at 0°C.

-

Caution: High pH or temperature can cleave the glycosidic bond. Maintain temperature < 4°C.

-

-

Neutralization/Isolation:

-

Neutralize carefully with dilute acetic acid if necessary, or precipitate directly if using sodium methoxide.

-

For high purity, the Cyclohexylammonium salt is often prepared first by adding cyclohexylamine, as it crystallizes better than the sodium salt.

-

To obtain the Sodium salt (for assays), treat the cyclohexylammonium salt with cation exchange resin (Na+ form).

-

Synthetic Workflow Diagram

Figure 2: Synthetic route from precursors to final salt form.

Part 3: Application in GUS Assays

The following protocol is adapted from the standard Jefferson (1987) method, optimized for tissue lysates or bacterial colonies.

Reagent Preparation

| Reagent | Concentration | Preparation Notes |

| GUS Extraction Buffer | 50 mM NaPO₄ (pH 7.0) | Add 10 mM EDTA, 0.1% Triton X-100, 0.1% Sarcosyl, 10 mM |

| IBG Stock Solution | 20 mg/mL | Dissolve in Dimethylformamide (DMF). Store at -20°C. |

| Oxidation Catalyst | 5 mM | Potassium Ferricyanide / Ferrocyanide (1:1 mixture). Enhances dimerization. |

Assay Protocol (Histochemical/Qualitative)

-

Tissue Preparation:

-

Harvest plant tissue or bacterial colonies.

-

If using plant tissue, vacuum infiltrate with GUS Extraction Buffer for 10 minutes to ensure substrate penetration.

-

-

Reaction Setup:

-

Mix 1 mL of Extraction Buffer with 20

L of IBG Stock (Final conc: ~1 mM). -

Optional: Add 1 mM Potassium Ferricyanide/Ferrocyanide to prevent dye leaching (localizes the blue stain).

-

-

Incubation:

-

Clearing (Plant Tissue):

-

Remove staining solution.[6]

-

Wash tissue in 70% Ethanol to remove chlorophyll, which contrasts with the blue Indigo precipitate.

-

-

Visualization:

Part 4: Quality Control & Troubleshooting

QC Parameters

-

Purity (HPLC): >98% at 254 nm.

-

Solubility: Soluble in water (Sodium salt) or DMF/DMSO.

-

Appearance: White to off-white powder. Note: If the powder is blue/grey, oxidation has occurred.

-

1H-NMR (D2O): Confirm the

-anomeric proton doublet (J ~ 7-8 Hz) around 5.0-5.2 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Moisture in Donor/Ag₂O | Dry Ag₂O in vacuo. Use freshly distilled solvents. |

| Blue Product (Synthesis) | Oxidation of Indoxyl | Ensure strict N₂ atmosphere during coupling. |

| No Staining (Assay) | Enzyme Inactivation | Avoid glutaraldehyde fixation prior to staining. Check pH (must be 7.0).[6][7] |

| Diffuse Staining (Assay) | Indigo Diffusion | Add Potassium Ferricyanide to accelerate dimerization and localize precipitate. |

References

-

Jefferson, R. A. (1987).[3][4][5][6][7] Assaying chimeric genes in plants: The GUS gene fusion system. Plant Molecular Biology Reporter, 5, 387–405.[3][4][7]

-

Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987).[4][5][7] GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants.[4][5][7] The EMBO Journal, 6(13), 3901–3907.[5]

-

Horwitz, J. P., et al. (1964). Substrates for Cytochemical Demonstration of Enzyme Activity. I. Some Substituted 3-Indolyl-β-D-glycopyranosides. Journal of Medicinal Chemistry, 7(5), 574–575.

-

Koenigs, W., & Knorr, E. (1901). Über einige Derivate des Traubenzuckers und der Galactose.[2] Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

Indolyl Glucuronide Substrates: Chemical Architecture, Synthesis, and Assay Optimization

[1]

Part 1: Mechanistic Principles & Chemical Basis[1]

The utility of indolyl glucuronides rests on a two-step reaction cascade: Enzymatic Hydrolysis followed by Oxidative Dimerization .[2] Understanding the kinetics of these two steps is critical for assay optimization.

The Reaction Cascade

Unlike azo-dye methods which require a coupling agent, indolyl substrates are "self-indicating."[1]

-

Hydrolysis: The enzyme

-glucuronidase (GUS) cleaves the -

Tautomerization: The released indoxyl (3-hydroxyindole) is unstable and exists in equilibrium with its keto-form (indolinone).[1]

-

Oxidative Dimerization: Two indoxyl molecules react with atmospheric oxygen (or a chemical oxidant) to form a stable, insoluble indigoid dye.[1][3]

Critical Insight: The spatial resolution of your assay depends on the speed of Step 3. If dimerization is slow, the intermediate indoxyl will diffuse away from the enzyme site before precipitating, causing a "fuzzy" signal. This is why halogenated substrates (which dimerize faster and form more insoluble precipitates) are preferred over unsubstituted indoxyl glucuronide.

Visualization of the Pathway

Figure 1: The reaction cascade from soluble substrate to insoluble marker.[1] Note the critical role of the oxidant in the final step.

Part 2: Substrate Engineering & Selection[1]

Not all indolyl substrates are created equal.[4] The halogenation pattern on the indole ring dictates the color and solubility of the final precipitate.

Comparative Analysis of Substrates

| Substrate Common Name | Chemical Structure | Precipitate Color | Key Application |

| X-Gluc | 5-bromo-4-chloro-3-indolyl- | Teal / Blue | Standard for plant GUS assays; max contrast in green tissues.[1] |

| Magenta-Gluc | 5-bromo-6-chloro-3-indolyl- | Magenta / Red | Double-labeling; distinct from X-Gal (blue) in co-assays.[1] |

| Salmon-Gluc | 6-chloro-3-indolyl- | Salmon Pink | Used when a lighter stain is required to see underlying cellular structures.[1] |

| Indoxyl-Gluc | Indolyl- | Indigo Blue | Historical interest; high diffusion rate makes it poor for localization.[1] |

Expert Tip: For double-staining experiments (e.g., checking for both E. coli and Salmonella or two different reporter genes), pair Magenta-Gluc (GUS) with X-Gal (Galactosidase).[1] The resulting red and blue precipitates are optically distinct, whereas X-Gluc and X-Gal would yield indistinguishable blue shades.

Part 3: Chemical Synthesis Methodology

Synthesizing indolyl glucuronides requires mastering carbohydrate chemistry, specifically the formation of the

Synthetic Workflow

-

Donor Preparation: Protection of Glucuronic Acid.

-

Coupling (Glycosylation):

-

Deprotection:

-

Step A: Removal of acetyl groups (Zemplén transesterification: NaOMe/MeOH).

-

Step B: Hydrolysis of the methyl ester (NaOH/MeOH).

-

Purification: Crystallization as the Cyclohexylammonium (CHA) or Sodium salt. CHA salts are preferred for stability during storage.

-

Figure 2: Simplified synthetic route for X-Gluc production.

Part 4: Assay Development & Optimization Protocols

Protocol A: High-Precision GUS Histochemistry (Plant Tissue)

Objective: To localize gene expression with cellular resolution while preventing diffusion artifacts.[1]

Reagents:

-

Substrate Buffer: 100 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100.[1]

-

Oxidative Catalyst: 0.5 mM Potassium Ferricyanide (

) + 0.5 mM Potassium Ferrocyanide ( -

Substrate: X-Gluc dissolved in DMSO (20 mg/mL stock), used at 1 mM final.

Methodology:

-

Vacuum Infiltration: Submerge tissue in Substrate Buffer containing X-Gluc. Apply vacuum (600 mmHg) for 5-10 mins. Why: This forces the hydrophobic substrate into air-filled intercellular spaces.[1]

-

Incubation: Incubate at 37°C in the dark. Monitor hourly.

-

Causality: The Ferri/Ferrocyanide couple accelerates the oxidative dimerization (Step 3 in Fig 1). Without this, the indoxyl intermediate diffuses to neighboring cells, creating a "halo" effect and false localization.[1]

-

-

Clearing: Replace stain with 70% Ethanol to remove chlorophyll, which enhances the contrast of the blue precipitate.

Protocol B: Diagnostic Microbiology (TBX Medium)

Objective: Specific detection of E. coli in food/water.[1]

Formulation (Tryptone Bile X-Gluc Agar):

-

Tryptone: 20g/L (Nitrogen source)[1]

-

Bile Salts No. 3: 1.5g/L (Selectivity against Gram-positives)[1]

-

X-Gluc: 75 mg/L (Chromogenic indicator)[1]

-

Agar: 15g/L[1]

Interpretation:

Part 5: Quality Control & Troubleshooting

Every protocol must be self-validating. Use this decision matrix to troubleshoot assay failures.

| Observation | Probable Cause | Corrective Action |

| Weak/Fuzzy Signal | Slow dimerization (diffusion).[1] | Add Ferri/Ferrocyanide catalyst; increase substrate concentration.[3] |

| Background Staining | Endogenous GUS activity.[6][13] | Maintain pH at 7.0-8.0 (Plant GUS optimum); endogenous lysosomal GUS is acidic (pH 4-5).[1] |

| Crystals in Buffer | Substrate precipitation. | X-Gluc is hydrophobic. Dissolve in DMSO first, then add dropwise to buffer.[1] |

| No Signal (Positive Control) | Oxidation of substrate stock. | Check X-Gluc stock color. If pink/brown, it has oxidized.[1] Use fresh stock. |

References

-

Jefferson, R. A. (1987).[1][3] "Assaying chimeric genes in plants: The GUS gene fusion system." Plant Molecular Biology Reporter, 5(4), 387–405.[1][3] Link

-

Ley, A. N., Bowers, R. J., & Wolfe, S. (1988).[1][5] "Indoxyl-beta-D-glucuronide, a novel chromogenic reagent for the specific detection and enumeration of Escherichia coli in environmental samples."[5][6] Canadian Journal of Microbiology, 34(5), 690-693.[1][5] Link[1]

-

Kiernan, J. A. (2007).[1] "Indigogenic substrates for detection of enzymatic activity." Biotechnic & Histochemistry, 82(2), 73-103.[1] Link[1]

-

GoldBio Application Note. "Chromogenic Substrates Overview." Gold Biotechnology. Link

-

Sigma-Aldrich Technical Bulletin. "5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt."[1] Link

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. takarabio.com [takarabio.com]

- 4. US20160281127A1 - Chromogenic glucuronidase substrates and uses - Google Patents [patents.google.com]

- 5. Indoxyl-beta-D-glucuronide, a novel chromogenic reagent for the specific detection and enumeration of Escherichia coli in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (X-GLUC) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-GlcU, CHA (5-Bromo-4-Chloro-3-Indolyl β-D-Glucuronide, Cyclohexylammonium Salt) - Citations [thermofisher.cn]

- 10. β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. US6641996B1 - Microbial β-glucuronidase genes, gene products and uses thereof - Google Patents [patents.google.com]

X-Gluc Solubility and Stability in Aqueous Buffers and Organic Solvents: A Technical Whitepaper

Executive Summary

X-Gluc (5-bromo-4-chloro-3-indolyl-

Mechanistic Principles of X-Gluc Hydrolysis

The detection of GUS activity relies on a two-step biochemical cascade. First,

Fig 1. Mechanistic pathway of X-Gluc enzymatic hydrolysis and oxidative dimerization.

The kinetics of this second step are critical. If dimerization is too slow, the soluble indoxyl intermediate will diffuse away from the site of enzymatic activity, leading to high background noise and poor spatial resolution[2].

Solvent Dynamics and Solubility Profiles

X-Gluc is highly lipophilic due to its halogenated indole ring. Consequently, it exhibits poor direct solubility in purely aqueous environments[3]. To disrupt the crystalline lattice of the powder (typically supplied as a cyclohexylammonium or sodium salt), primary solubilization requires a polar aprotic solvent.

Table 1: Solubility Profile of X-Gluc (Cyclohexylammonium Salt)

| Solvent | Solubility Limit | Preparation Notes |

| DMSO | ~100 mg/mL | Requires sonication; highly dependent on solvent purity[4]. |

| DMF | ~50 mg/mL | Standard choice for stock solutions; highly stable[1]. |

| Ethanol | ~0.5 mg/mL | Not recommended for stock preparation due to low capacity[3]. |

| PBS (pH 7.2) | ~1.0 mg/mL | Direct aqueous dissolution is slow and prone to precipitation[3]. |

Mechanistic Causality: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are preferred because their aprotic nature prevents hydrogen bonding with the substrate, maintaining it in a fully solvated, monomeric state[1][3]. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture drastically reduces its solvating capacity, which can lead to spontaneous precipitation of X-Gluc. Therefore, newly opened or desiccated DMSO must be used[1].

Buffer Compatibility and Stability Kinetics

Once dissolved in an organic stock, X-Gluc is diluted into an aqueous working buffer. The composition of this buffer is the primary determinant of assay stability and enzyme kinetics.

-

pH Optimization: The E. coli-derived GUS enzyme (uidA) exhibits peak catalytic efficiency between pH 7.0 and 7.4[5]. Acidic environments (pH < 6.0) protonate the enzyme's active site, while highly alkaline conditions induce spontaneous, non-enzymatic hydrolysis of X-Gluc, resulting in false-positive blue backgrounds[5].

-

Salinity and "Salting Out": High ionic strength buffers can compress the solvation shell around the hydrophobic indoxyl groups, causing X-Gluc to precipitate out of solution before enzymatic cleavage can occur[5].

-

Redox Catalysis: To prevent the diffusion of the indoxyl intermediate, oxidation catalysts—specifically potassium ferricyanide (

) and potassium ferrocyanide (

Table 2: Standard GUS Staining Buffer Composition

| Component | Concentration | Mechanistic Purpose |

| Sodium Phosphate (pH 7.0) | 50 - 100 mM | Maintains optimal pH for E. coli |

| EDTA (pH 8.0) | 10 mM | Chelates heavy metals; mitigates enzyme inhibition by catalysts[2]. |

| Triton X-100 | 0.1% (v/v) | Detergent that permeabilizes cell membranes for substrate entry[6]. |

| Potassium Ferricyanide | 1 - 2 mM | Oxidation catalyst; accelerates indoxyl dimerization[2]. |

| Potassium Ferrocyanide | 1 - 2 mM | Paired with ferricyanide to maintain redox balance[2]. |

| X-Gluc (from stock) | 1 - 2 mM | Chromogenic substrate[2][6]. |

Standardized Protocols: Preparation and Application

To ensure reproducibility and eliminate false positives, the following self-validating workflow must be adhered to.

Fig 2. Standardized workflow for X-Gluc reagent preparation and in situ biological staining.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (Self-Validating)

-

Equilibration: Remove X-Gluc powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator.

-

Causality: Prevents condensation of atmospheric moisture on the hygroscopic powder, which would cause premature degradation[7].

-

-

Solubilization: Dissolve 20 mg of X-Gluc in 1 mL of anhydrous DMF or newly opened DMSO to yield a 20 mg/mL stock[1][4].

-

Validation Check: Inspect the solution against a white background. It must be completely clear and colorless. A blue or green tint indicates that spontaneous hydrolysis has occurred, and the stock must be discarded.

-

Storage: Aliquot the stock into amber microcentrifuge tubes to protect from light-induced oxidation and store at -20°C for up to 1 month, or -80°C for up to 6 months[1][8].

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and physical shearing that inactivate the product[8].

-

Phase 2: Working Buffer Formulation & Tissue Incubation

-

Buffer Assembly: Prepare the base buffer containing 100 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 2 mM Potassium Ferricyanide, and 2 mM Potassium Ferrocyanide[6].

-

Substrate Addition: Immediately prior to use, add the X-Gluc stock solution to the base buffer to a final concentration of 1 mM (approx. 0.5 mg/mL)[6].

-

Incubation: Submerge the biological samples in the working buffer. Apply a brief vacuum infiltration (5 minutes) to draw the buffer into interstitial spaces. Incubate at 37°C in the dark for 4 to 24 hours[6].

-

Validation Check: Always include a wild-type (non-transgenic) tissue sample in a parallel reaction. The wild-type tissue must remain colorless. If it turns blue, either the buffer pH has drifted (causing auto-hydrolysis) or the tissue possesses endogenous uninhibited glucuronidase activity.

References

-

MedChemExpress. "X-Gluc Dicyclohexylamine | β-glucuronidase Assay Dye".1

-

MedChemExpress. "X-Gluc cyclohexanamine | β-glucuronidase Assay Dye". 4

-

Clinisciences. "HY-15935-100mg | X-Gluc (Dicyclohexylamine) [18656-96-7]". 8

-

Hbynm. "What are the effects of mixing X - Gluc with other reagents?". 5

-

Cayman Chemical. "5-bromo-4-chloro-3-indolyl-β-D-Glucuronide (cyclohexylammonium salt hydrate)".3

-

Takara Bio. "5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-GLUC) (cyclohexylammonium salt)". 2

-

National Institutes of Health (PMC). "Oxygen-dependent proteolysis regulates the stability of angiosperm polycomb repressive complex 2 subunit VERNALIZATION 2". 6

-

GoldBio. "X-gluc (CHX salt)". 7

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. takarabio.com [takarabio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are the effects of mixing X - Gluc with other reagents? - Blog [m.hbynm.com]

- 6. Oxygen-dependent proteolysis regulates the stability of angiosperm polycomb repressive complex 2 subunit VERNALIZATION 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. HY-15935-100mg | X-Gluc (Dicyclohexylamine) [18656-96-7] Clinisciences [clinisciences.com]

Methodological & Application

Optimized Histochemical GUS Staining Protocol using X-Gluc

A Senior Scientist’s Guide to Reproducible Reporter Gene Analysis

Part 1: Strategic Overview & Mechanism

The "Why" Behind the Protocol

In the landscape of reporter gene systems,

However, the "standard" protocol often yields inconsistent results—fuzzy localization, leaching, or false positives. This guide moves beyond the textbook recipe to an optimized, field-proven workflow designed for the rigorous standards of drug development and functional genomics.

The Chemical Mechanism

Understanding the chemistry is vital for troubleshooting. The reaction is a two-step process:

-

Hydrolysis: The uidA gene product (GUS enzyme) hydrolyzes the substrate X-Gluc (5-bromo-4-chloro-3-indolyl-

-D-glucuronide) into a colorless indoxyl intermediate and glucuronic acid. -

Oxidative Dimerization: The indoxyl intermediate must rapidly oxidize and dimerize to form the insoluble, blue Chloro-Bromo-Indigo precipitate.

Critical Insight: If the oxidation rate is slower than the diffusion rate, the intermediate will leach into neighboring cells, causing "fuzzy" localization. We control this using an oxidation catalyst (Ferro/Ferricyanide).[1]

Figure 1: The chemical cascade of GUS staining.[1][2][3][4][5] Note that the oxidation step is the rate-limiting factor for localization sharpness.

Part 2: Reagent Preparation (The Self-Validating System)

To ensure reproducibility, reagents must be prepared with specific attention to stability and toxicity.

Stock Solutions

-

X-Gluc Stock (100 mM): Dissolve 52 mg of X-Gluc in 1 mL of N,N-Dimethylformamide (DMF) or DMSO.

-

Expert Note: DMF is toxic. Handle in a fume hood. X-Gluc is light-sensitive; wrap the tube in foil immediately. Store at -20°C. If the solution turns pink/red, it has hydrolyzed and must be discarded.

-

-

Phosphate Buffer (0.2 M, pH 7.0): Standard Na₂HPO₄ / NaH₂PO₄ mix.[1]

-

Oxidation Catalysts (50 mM):

-

Potassium Ferricyanide (

)[5] -

Potassium Ferrocyanide (

) -

Critical: These must be made fresh or stored frozen (-20°C) and protected from light. If they turn yellow/brown, oxidation efficiency drops, leading to dye diffusion.

-

The Optimized Staining "Master Mix"

Prepare this immediately before use. Do not store the combined solution.

| Component | Final Conc. | Volume (for 10 mL) | Purpose |

| Na-Phosphate Buffer (0.2 M) | 50 mM | 2.5 mL | Maintains pH 7.0 for optimal enzyme activity. |

| Triton X-100 (10%) | 0.1% | 100 µL | Surfactant; breaks surface tension for penetration. |

| K-Ferrocyanide (50 mM) | 0.5 - 2.0 mM | 100 - 400 µL | Oxidation catalyst (Reduces diffusion). |

| K-Ferricyanide (50 mM) | 0.5 - 2.0 mM | 100 - 400 µL | Oxidation catalyst. |

| EDTA (0.5 M, pH 8.0) | 10 mM | 200 µL | Chelates ions that might inhibit GUS. |

| Methanol (Optional) | 20% | 2.0 mL | Only add if suppressing endogenous background. |

| X-Gluc Stock (100 mM) | 1 mM | 100 µL | The substrate. Add last. |

| dH₂O | -- | To 10 mL | Diluent. |

*Scientist's Note on Catalyst Concentration:

-

0.5 mM: High sensitivity, but risk of "bleeding" (blue halo around cells). Use for weak promoters.

-

2.0 - 5.0 mM: High precision (sharp localization), but lower sensitivity. Use for strong promoters or precise tissue mapping.

Part 3: Detailed Experimental Protocol

Phase 1: Tissue Preparation & Fixation (Optional but Recommended)

While many protocols skip fixation, rigorous studies (e.g., drug development) require it to prevent enzyme migration during the initial fluid uptake.

-

Harvest: Collect tissue (leaves, roots, calli) and place immediately on ice.

-

Mild Fixation: Incubate in 90% Acetone at -20°C for 20-30 minutes OR 0.3% Formaldehyde for 15 minutes.

-

Rinse: Wash 3x with Phosphate Buffer to remove fixative. Residue will inhibit the enzymatic reaction.

Phase 2: Vacuum Infiltration (The Critical Step)

Simply soaking the tissue is insufficient; the substrate must be forced into the intercellular spaces.

-

Immerse tissue in the Staining Master Mix in a microcentrifuge tube or multi-well plate.

-

Place open tubes in a vacuum desiccator.

-

Apply Vacuum: Draw vacuum (approx. 600 mmHg) for 2-5 minutes.

-

Release: Release vacuum rapidly. You should see the tissue sink. If it floats, repeat.

-

Why? Sinking indicates air has been replaced by the solution.

-

Phase 3: Incubation[6]

-

Wrap samples in aluminum foil (darkness prevents X-Gluc photodegradation).

-

Incubate at 37°C .

-

Strong Promoters (e.g., CaMV 35S): Check after 1-2 hours.

-

Weak Promoters: Incubate overnight (16-24 hours).

-

Avoid: Temperatures >42°C (inactivates GUS) or >24 hours (artifacts/bacterial growth).

-

Phase 4: Clearing (Chlorophyll Removal)

Green tissues (chlorophyll) mask the blue precipitate.

-

Remove staining solution.[5]

-

Add 70% Ethanol . Incubate 1-2 hours.

-

Replace with 95-100% Ethanol . Repeat until tissue is translucent/white and the blue stain is clearly visible against the background.[3]

Figure 2: The optimized experimental workflow ensuring penetration and signal clarity.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Fuzzy / Diffuse Blue Stain | Slow dimerization allows intermediate to diffuse. | Increase Ferro/Ferricyanide conc. to 2-5 mM. |

| Weak / No Signal | Poor penetration or fixative inhibition. | Check vacuum infiltration (did it sink?). Ensure thorough rinsing after fixation. |

| High Background (False Positives) | Endogenous GUS activity (common in some roots/fruits).[6] | Add 20% Methanol to Master Mix.[2] Raise Buffer pH to 8.0 (Endogenous GUS is acidic). |

| Tissue Browning | Oxidation of phenolic compounds. | Add PVP (Polyvinylpyrrolidone) or Ascorbic Acid to the buffer. |

| Red/Pink Solution | Degraded X-Gluc. | Discard stock. Ensure fresh X-Gluc is stored at -20°C in dark. |

References

-

Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants.[7][8][9][10][11] The EMBO Journal, 6(13), 3901–3907.[8][9][10][11]

-

Kosugi, S., Ohashi, Y., Nakajima, K., & Arai, Y. (1990). An improved assay for beta-glucuronidase in transformed cells: Methanol almost completely suppresses a putative endogenous beta-glucuronidase activity.[7][12] Plant Science, 70(1), 133-140.[7]

-

Stangeland, B., & Salehian, Z. (2002). An Improved Clearing Method for GUS Assay in Arabidopsis Endosperm and Seeds.[7] Plant Molecular Biology Reporter, 20, 107–114.[7]

-

Gold Biotechnology. GUS Staining: Histochemical Staining with X-Gluc. Protocol Repository.

Sources

- 1. x-gluc.com [x-gluc.com]

- 2. GUS Staining of Guard Cells to Identify Localised Guard Cell Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Gus staining - Legume-Microbe Interactions LaboratoryLegume-Microbe Interactions Laboratory | Legume-Microbe Interactions Laboratory [staceylab.missouri.edu]

- 5. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 6. Factor affecting the endogenous β-glucuronidase activity in rapeseed haploid cells: how to avoid interference with the Gus transgene in transformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microscopy.tamu.edu [microscopy.tamu.edu]

- 8. The β-Glucuronidase (gus) Reporter Gene System | Springer Nature Experiments [experiments.springernature.com]

- 9. R. A. Jefferson, T. A. Kavanagh and M. W. Bevan, “GUS Fusions Beta-Glucuronidase as a Sensitive and Versatile Gene Fusion Marker in Higher Plants,” The EMBO Journal, Vol. 6, No. 13, 1987, pp. 3901-3907. - References - Scientific Research Publishing [scirp.org]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. GUS reporter system - Wikipedia [en.wikipedia.org]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Advanced Detection of E. coli Using 3-Indolyl-β-D-glucuronide

[1]

Executive Summary

This guide details the application of 3-Indolyl-β-D-glucuronide (IBDG) , a chromogenic substrate used for the direct, visual differentiation of Escherichia coli. Unlike fluorogenic substrates (e.g., MUG) that require UV light and suffer from signal diffusion, IBDG yields an insoluble indigo precipitate, allowing for precise colony enumeration.

This protocol is grounded in the principles of ISO 16649-2 , adapted for the specific use of the unhalogenated 3-indolyl substrate. It is designed for researchers in food safety, clinical diagnostics, and pharmaceutical quality control who require robust, self-validating detection systems.

Scientific Foundation

Mechanism of Action

The detection system relies on the enzyme

When E. coli is cultured in the presence of 3-Indolyl-β-D-glucuronide:

-

Transport: The substrate enters the cell (or is accessible via permeabilized membranes).

-

Hydrolysis: Intracellular GUD cleaves the glycosidic bond between the glucuronic acid moiety and the indoxyl head group.

-

Chromogenesis: The liberated 3-indoxyl is unstable. In the presence of oxygen, it rapidly dimerizes and oxidizes to form Indigo , a deep blue, insoluble pigment that precipitates within the colony.

Figure 1: Enzymatic hydrolysis and oxidative dimerization pathway of 3-Indolyl-β-D-glucuronide.

Specificity and Limitations

-

Target Specificity: High. Most other Enterobacteriaceae (e.g., Klebsiella, Enterobacter) lack GUD activity.

-

The O157:H7 Gap: A critical limitation is that E. coli O157:H7 (a major pathogen) is typically GUD-negative due to a mutation in the uidA gene. Therefore, this protocol must not be used as the sole screen for O157:H7 strains.

-

Substrate Variant Note: While this guide focuses on the parent compound (3-Indolyl-...), industrial standards (like TBX agar) often use the halogenated variant (5-bromo-4-chloro-3-indolyl-β-D-glucuronide, or X-Gluc) because the resulting halogenated indigo is less prone to diffusion. However, the mechanism described here is identical.

Experimental Protocol

Objective: Enumeration of E. coli in a mixed sample matrix. Standard Basis: Adapted from ISO 16649-2 (Tryptone Bile Glucuronide Agar).[2]

Media Preparation (Modified TBX Formulation)

| Component | Quantity (g/L) | Function |

| Enzymatic Digest of Casein | 20.0 | Nitrogen/Amino acid source |